molecular formula C10H16O2 B13174122 2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid

2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13174122
M. Wt: 168.23 g/mol
InChI Key: GXQSTSWAWHZPFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The starting materials for this synthesis are usually ethylene and a suitable diene, such as cyclopentadiene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.

    2-Norbornanecarboxylic acid: Another derivative of norbornane with different substituents.

Uniqueness

2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-ethylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-2-10(9(11)12)6-7-3-4-8(10)5-7/h7-8H,2-6H2,1H3,(H,11,12)

InChI Key

GXQSTSWAWHZPFO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CCC1C2)C(=O)O

Origin of Product

United States

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